3,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride
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Overview
Description
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is a chemical compound that belongs to the class of substituted phenethylamines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure includes a benzene ring substituted with chlorine atoms and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative, such as 3,4-dichlorobenzene.
Alkylation: The benzene derivative undergoes alkylation with an appropriate alkyl halide to introduce the ethanamine side chain.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) involves its interaction with specific molecular targets in biological systems. This may include binding to receptors or enzymes, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A basic structure similar to Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) but without the chlorine substitutions.
Amphetamine: A well-known stimulant with a similar core structure but different substituents.
Methamphetamine: Another stimulant with structural similarities but distinct pharmacological effects.
Uniqueness
Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms may enhance its lipophilicity and alter its interaction with biological targets compared to other phenethylamines.
Properties
CAS No. |
2643-14-3 |
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Molecular Formula |
C9H12Cl3N |
Molecular Weight |
240.6 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)9(11)5-7;/h2-3,5-6H,4,12H2,1H3;1H |
InChI Key |
OFHUVEDFQIRAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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